Cyanide ion

Descripción general

Descripción

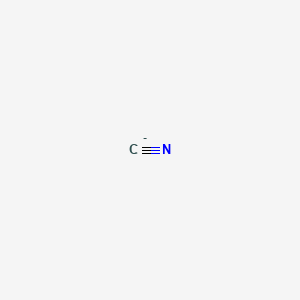

El cianuro es un compuesto químico que contiene el grupo ciano (C≡N), que consiste en un átomo de carbono unido a un átomo de nitrógeno mediante un triple enlace . Los compuestos de cianuro son altamente tóxicos y se pueden encontrar en formas tanto inorgánicas como orgánicas. El cianuro se utiliza en varios procesos industriales, como el galvanizado, la minería y la producción de fibras sintéticas .

Métodos De Preparación

El cianuro se puede sintetizar a través de varios métodos:

Proceso Andrussow: Este método industrial implica la reacción de metano, amoníaco y oxígeno en presencia de un catalizador de platino para producir cianuro de hidrógeno (HCN).

Proceso Degussa: Este método implica la reacción de amoníaco y gas natural (metano) sobre un catalizador de platino-rodio a altas temperaturas para producir HCN.

Materia animal: Históricamente, el cianuro se producía calentando materia animal nitrogenada con un carbonato alcalino y limaduras de hierro.

Producción de cianuro de sodio: El cianuro de sodio se puede producir haciendo reaccionar cianuro de hidrógeno con hidróxido de sodio.

Análisis De Reacciones Químicas

El cianuro experimenta varias reacciones químicas:

Oxidación: El cianuro se puede oxidar a cianato (OCN-) utilizando agentes oxidantes como el peróxido de hidrógeno.

Sustitución: Los iones cianuro pueden reemplazar a los iones haluro en los haluros de alquilo para formar nitrilos.

Adición: El cianuro puede unirse a los compuestos carbonílicos para formar cianohidrinas.

Aplicaciones Científicas De Investigación

El cianuro tiene numerosas aplicaciones en la investigación científica:

Mecanismo De Acción

El cianuro ejerce sus efectos tóxicos inhibiendo la citocromo c oxidasa en la cadena de transporte de electrones mitocondrial . Esta inhibición evita que las células utilicen oxígeno para producir trifosfato de adenosina (ATP), lo que lleva a la asfixia celular y la muerte rápida . El cianuro se une al átomo de hierro en la citocromo c oxidasa, bloqueando la transferencia de electrones al oxígeno .

Comparación Con Compuestos Similares

El cianuro es similar a otros compuestos que contienen el grupo ciano, como:

Nitrilos: Compuestos orgánicos que contienen el grupo ciano unido a un átomo de carbono.

Cloruro de cianógeno (CNCl): Un compuesto altamente tóxico utilizado como agente de guerra química.

Cianuro de hidrógeno (HCN): Un líquido volátil y altamente tóxico utilizado en varios procesos industriales.

La capacidad única del cianuro de inhibir la citocromo c oxidasa lo distingue de otros compuestos que contienen ciano, lo que lo hace particularmente letal .

Actividad Biológica

Cyanide, primarily in the form of the cyanide ion (CN⁻), is a highly toxic compound that poses significant risks to biological systems. Its biological activity is characterized by its ability to inhibit cellular respiration, particularly through the inhibition of mitochondrial cytochrome c oxidase (Complex IV). This article explores the dual nature of cyanide's biological activity, detailing both its toxic effects and potential therapeutic applications, supported by case studies and research findings.

Cyanide exerts its toxic effects primarily by binding to the ferric iron in cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain. This binding inhibits oxidative phosphorylation, leading to cellular hypoxia and a shift from aerobic to anaerobic metabolism. The consequences include ATP depletion, lactic acidosis, and ultimately cell death .

Key Mechanisms:

- Inhibition of Cytochrome c Oxidase : Cyanide binds to the cytochrome a-a3 complex, blocking electron transfer and ATP production .

- Biphasic Response : At low concentrations (nanomolar to low micromolar), cyanide can stimulate mitochondrial activity, enhancing ATP production and cell proliferation. However, at higher concentrations, it becomes cytotoxic .

- Calcium Mobilization : Cyanide exposure can enhance NMDA receptor activation, leading to increased intracellular calcium mobilization .

Toxicological Profile

The acute toxicity of cyanide is well-documented. Symptoms of exposure can manifest rapidly and vary depending on the route of exposure (inhalation, ingestion, or dermal contact).

Summary of Health Effects:

- CNS Symptoms : Initial symptoms include headache, dizziness, and confusion.

- Severe Toxicity : High doses can lead to seizures, loss of consciousness, respiratory failure, and death .

Lethal Concentrations:

The following table summarizes lethal concentrations of hydrogen cyanide based on exposure duration:

| Dose (ppm) | Time to Death |

|---|---|

| 135 | 30 minutes |

| 200 | 10 minutes |

| 270 | Immediate |

Case Studies

- Occupational Exposure : A case study reported a worker exposed to 200 ppm hydrogen cyanide in a silver plating facility who lost consciousness and later died despite receiving medical treatment .

- Environmental Toxicity : In aquatic environments, cyanide levels as low as 0.03 mg/L are lethal to fish species, illustrating its potency as an environmental toxin .

Research Findings

Recent studies have highlighted both the toxicological aspects and potential therapeutic uses of cyanide:

- Therapeutic Applications : Some research suggests that low concentrations of cyanide may have applications in cancer therapy due to their ability to stimulate cellular metabolism .

- Metabolic Byproducts : Thiocyanate is a less toxic metabolite that accumulates in plasma following cyanide exposure; understanding its role could aid in developing antidotes or treatments for cyanide poisoning .

Q & A

Basic Research Questions

Q. What are the fundamental analytical challenges in quantifying free cyanide ions in biological matrices, and what methodological approaches address these?

- Answer : Free cyanide (CN⁻) in biological samples (e.g., blood) is often bound to metalloproteins or exists transiently due to rapid metabolism. Key challenges include:

- Sample preservation : Immediate stabilization with NaOH (to prevent volatilization) and refrigeration to slow degradation .

- Artifact mitigation : Avoid artifactual cyanide formation from thiocyanate (SCN⁻) during acid digestion by using controlled distillation .

- Detection limits : Gas chromatography-mass spectrometry (GC-MS) with isotopic labeling (e.g., K¹³C¹⁵N) achieves sub-ppb sensitivity (0.008 μg/mL) .

- Standard protocols : EPA Method 335.4 and NIOSH 7904 recommend ion-selective electrodes (ISE) or spectrophotometry post-distillation .

Q. How does cyanide speciation (e.g., free vs. metal-complexed) influence analytical method selection in environmental samples?

- Answer : Cyanide exists as free CN⁻, weak complexes (e.g., Zn(CN)₄²⁻), or stable complexes (e.g., Fe(CN)₆³⁻). Methodological considerations:

- Weak complexes : Liberate CN⁻ via mild acid digestion (pH 4.5–6), measurable by ISE or colorimetry .

- Stable complexes : Require strong UV oxidation or ligand displacement (e.g., with EDTA) to release CN⁻ for detection .

- Regulatory distinctions : "Total cyanide" (EPA 335.4) vs. "free cyanide" (ASTM D7284-13) necessitate method-specific sample pretreatment .

Q. What experimental controls are critical for validating cyanide detoxification studies (e.g., hypochlorite oxidation)?

- Answer : Key controls include:

- Reaction kinetics monitoring : Track intermediates (e.g., cyanogen chloride, CNO⁻) via ion chromatography (IC) to confirm pathway completion (e.g., oxidation to N₂) .

- Spike recovery tests : Add known CN⁻ concentrations pre- and post-treatment to quantify detox efficiency (>95% recovery target) .

- Residual toxicity assays : Use microbial bioassays (e.g., Vibrio fischeri) to confirm non-toxic endpoints (e.g., <0.1 mg/L CN⁻) .

Advanced Research Questions

Q. How can ion chromatography (IC) with conductivity detection resolve co-elution issues in metal-cyanide complex analysis?

- Answer : IC methods optimize separation using:

- Gradient elution : Adjust carbonate/bicarbonate eluent strength to distinguish Au(CN)₂⁻ (retention time: 8.2 min) from Co(CN)₆³⁻ (12.5 min) .

- Post-column derivatization : React CN⁻ with chloramine-T to form indophenol blue, enhancing sensitivity for trace complexes (LOD: 0.05 mg/L) .

- Matrix interference mitigation : Pre-treat wastewater with sulfamic acid to remove NO₂⁻, which co-elutes with CN⁻ .

Q. What statistical frameworks reconcile contradictory cyanide recovery data across interlaboratory studies?

- Answer : Apply:

- Z-score analysis : Identify outliers in collaborative trials (e.g., >|2| indicates significant bias) .

- ANOVA for method comparison : Test if variances between ISE (SD ±0.3 mg/L) and spectrophotometry (SD ±0.5 mg/L) are significant (p <0.05) .

- Uncertainty budgeting : Quantify contributions from sampling (30%), digestion (50%), and detection (20%) to total error .

Q. What mechanistic insights guide the optimization of electrochemical cyanide sensors for real-time field monitoring?

- Answer : Sensor design considerations:

- Electrode material : Au microelectrodes enhance CN⁻ oxidation current (1.2 V vs. Ag/AgCl) with minimal fouling .

- Interference masking : Add Pb(OAc)₂ to precipitate S⁻ and S₂O₃²⁻, which otherwise compete at the electrode surface .

- Flow-cell integration : Achieve continuous monitoring (LOD: 0.01 mg/L) with <5% signal drift over 72 hrs .

Q. Methodological Reference Tables

Propiedades

IUPAC Name |

cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN/c1-2/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXPMWWXUTWYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CN- | |

| Record name | CYANIDE SOLUTION, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023991 | |

| Record name | Cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

26.017 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aqueous solutions with a faint odor of bitter almonds. Toxic by skin absorption, by ingestion, and inhalation of the hydrogen cyanide from the decomposition of the material. Toxic oxides of nitrogen are produced in fires involving this material. Obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information., Generally white crystals or powders but possibly colored Toxic by skin absorption through open wounds, by ingestion, and inhalation of the hydrogen cyanide from the decomposition of the material. Toxic oxides of nitrogen are produced in fires. Obtain the technical name of the material form the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information. | |

| Record name | CYANIDE SOLUTION, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANIDES, INORGANIC, SOLID, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

57-12-5 | |

| Record name | CYANIDE SOLUTION, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANIDES, INORGANIC, SOLID, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanide anion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDE ANION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXN4E7L11K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.